molecular formula C6H7N3O2 B017990 Methyl 5-aminopyrazine-2-carboxylate CAS No. 13924-94-2

Methyl 5-aminopyrazine-2-carboxylate

Cat. No. B017990
CAS RN: 13924-94-2
M. Wt: 153.14 g/mol
InChI Key: RPEZSZAVQOVHCZ-UHFFFAOYSA-N
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Patent
US08552201B2

Procedure details

Add 1.79 g (10.05 mmol) of N-bromosuccinimide to a solution of 1.4 g (9.14 mmol) of methyl 5-aminopyrazine-2-carboxylate in 10 mL of acetonitrile. Stir the reaction mixture for 2 h at 20° C. then distribute in 100 mL of EtOAc/water 1:1 mixture. Wash the organic phase with 2×50 mL of water, dry over Na2SO4 and concentrate under reduced pressure. Purify the residue obtained by silica gel column chromatography, eluting with a cyclohexane/EtOAc gradient from 0 to 50% of EtOAc. After concentration under reduced pressure, we obtain 1.66 g of methyl 5-amino-6-bromopyrazine-2-carboxylate in the form of yellow wax.
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
EtOAc water
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[NH2:9][C:10]1[N:11]=[CH:12][C:13]([C:16]([O:18][CH3:19])=[O:17])=[N:14][CH:15]=1>C(#N)C.CCOC(C)=O.O>[NH2:9][C:10]1[N:11]=[CH:12][C:13]([C:16]([O:18][CH3:19])=[O:17])=[N:14][C:15]=1[Br:1] |f:3.4|

Inputs

Step One
Name
Quantity
1.79 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
1.4 g
Type
reactant
Smiles
NC=1N=CC(=NC1)C(=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
EtOAc water
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
Stir the reaction mixture for 2 h at 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Wash the organic phase with 2×50 mL of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purify the residue
CUSTOM
Type
CUSTOM
Details
obtained by silica gel column chromatography
WASH
Type
WASH
Details
eluting with a cyclohexane/EtOAc gradient from 0 to 50% of EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
After concentration under reduced pressure, we

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1N=CC(=NC1Br)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.66 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.